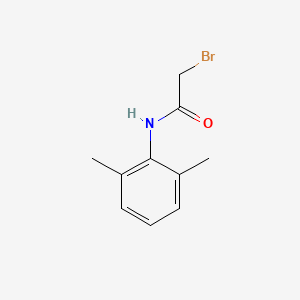

2-bromo-N-(2,6-dimethylphenyl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQPTEFSATTZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960652 | |

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40251-98-7 | |

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-Bromo-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula: C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

- CAS Number : 32433-61-7

- Structure : Features a bromine atom at the α-position of the acetamide group and a 2,6-dimethylphenyl substituent on the nitrogen.

Synthesis :

The compound is synthesized via nucleophilic acyl substitution, typically involving bromoacetyl bromide and 2,6-dimethylaniline under controlled conditions . This method mirrors the synthesis of lidocaine analogs but substitutes bromine for chlorine.

Key Properties :

Comparison with Structural Analogs

Substituent Variations: Bromo vs. Chloro vs. Amino

Key Differences :

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may favor nucleophilic substitution reactions.

- Bioactivity : Chloro analogs (e.g., alachlor) exhibit herbicidal activity due to methoxymethyl and diethylphenyl groups, while bromo derivatives are less explored in agrochemistry .

Chain-Length Variants

Impact of Chain Elongation :

Pharmacologically Active Analogs

Lidocaine Derivatives :

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): Molecular Weight: 234.34 g/mol . Function: Blocks sodium channels (pKa = 7.93) for local anesthesia . Comparison: The bromo analog lacks the diethylamino group critical for ion channel interaction, limiting anesthetic utility.

CNS-11g :

Herbicidal Compounds

Alachlor (CAS 15972-60-8):

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Molecular Weight : 269.77 g/mol .

- Mechanism : Inhibits plant fatty acid synthesis.

Structural and Functional Insights

Crystallographic Trends

Hydrogen Bonding and Solubility

- Target Compound: Likely forms N–H···O bonds (common in acetamides), but bromine’s hydrophobicity may reduce aqueous solubility versus glycinexylidide (amino group enhances polarity) .

準備方法

Direct Bromination of N-(2,6-Dimethylphenyl)Acetamide

The most widely documented method involves the bromination of N-(2,6-dimethylphenyl)acetamide using elemental bromine (Br₂) in acetic acid under controlled conditions. This reaction selectively substitutes a hydrogen atom at the α-position of the acetamide group with bromine.

Reaction Conditions

- Solvent : Glacial acetic acid

- Temperature : 40–60°C

- Time : 4–6 hours

- Yield : 70–85% (reported for analogous brominations)

The reaction proceeds via an electrophilic substitution mechanism, where bromine acts as both the electrophile and oxidizing agent. Acetic acid facilitates protonation of the acetamide carbonyl, enhancing the electrophilicity of the α-carbon.

Chemical Equation

$$

\text{N-(2,6-Dimethylphenyl)acetamide} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2-Bromo-N-(2,6-dimethylphenyl)acetamide} + \text{HBr}

$$

Alternative Brominating Agents

While Br₂ is predominant, N-bromosuccinimide (NBS) offers a safer alternative, particularly in small-scale syntheses. NBS reacts with the acetamide in anhydrous chloroform or carbon tetrachloride, generating succinimide as a byproduct. Though originally reported for the 2,3-dimethylphenyl isomer, this method is adaptable to the 2,6-dimethyl derivative with minor adjustments.

Key Parameters for NBS Method

- Molar Ratio : 1:1 (acetamide:NBS)

- Solvent : Chloroform (anhydrous)

- Temperature : 25–30°C (room temperature)

- Yield : 65–75%

Industrial-Scale Production

Continuous Flow Bromination

Industrial synthesis prioritizes efficiency and safety, often employing continuous flow reactors to handle exothermic bromination reactions. In this setup, N-(2,6-dimethylphenyl)acetamide and Br₂ are pumped through a temperature-controlled reactor, ensuring consistent mixing and heat dissipation.

Advantages Over Batch Processing

Purification Techniques

Crude product purification is achieved through recrystallization using ethanol-water mixtures, yielding >98% purity. For pharmaceutical-grade material, column chromatography with silica gel and ethyl acetate/hexane eluents is employed.

Comparative Analysis of Brominating Agents

The choice of brominating agent significantly impacts reaction efficiency and safety. The table below contrasts Br₂ and NBS:

Reaction Optimization Studies

Solvent Effects

Polar solvents like acetic acid enhance bromine’s electrophilicity but may protonate the acetamide, reducing reactivity. Non-polar solvents (e.g., CCl₄) favor radical mechanisms in NBS-mediated reactions, though at slower rates.

Case Studies and Applications

Pharmaceutical Intermediate in Ranolazine Synthesis

This compound serves as a precursor in ranolazine production, a antianginal medication. Patent EP2586774A1 details its use in condensing with epoxide derivatives to form ranolazine’s core structure. The bromine atom’s leaving group capability facilitates nucleophilic substitution, critical for constructing the drug’s piperazine moiety.

Relevance of Synthetic Purity

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-(2,6-dimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-bromoacetic acid derivatives with 2,6-dimethylaniline. Key protocols include:

- Carbodiimide-mediated coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated for analogous brominated acetamides .

- Direct alkylation : Reacting 2,6-dimethylaniline with bromoacetyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in polar aprotic solvents like acetone .

| Method | Reagents/Conditions | Yield | Purity Control |

|---|---|---|---|

| Carbodiimide-mediated | EDC, CH₂Cl₂, 273 K, 3 h | 82% | HPLC, NMR monitoring |

| Direct alkylation | K₂CO₃, KI, acetone, reflux | 54–82% | TLC (Rf = 0.28–0.65) |

Critical factors : Solvent polarity (dichloromethane vs. acetone), temperature (low for EDC vs. reflux for alkylation), and base selection (triethylamine vs. K₂CO₃) significantly impact reaction efficiency.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetamide backbone and substituent positions. For example, the methyl groups on the 2,6-dimethylphenyl ring appear as singlets (~δ 2.2 ppm), while the bromoacetamide moiety shows distinct coupling patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities. In analogous compounds, dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and acetamide planes) confirm spatial arrangements .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 228.09 g/mol for N-(2-bromo-4-methylphenyl)acetamide analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenated or dimerized impurities?

Methodological Answer:

- By-product analysis : Use LC-MS or GC-MS to identify impurities such as dehalogenated acetamides (e.g., loss of Br) or dimerization products. For example, lists EP-grade impurities (e.g., nitro-phenyl derivatives) common in bromoacetamide syntheses .

- Optimization strategies :

Q. How can contradictions between crystallographic data and computational modeling (e.g., DFT) be resolved for conformational analysis?

Methodological Answer:

Q. What strategies are effective for analyzing biological activity when structural analogs show conflicting SAR (Structure-Activity Relationship) data?

Methodological Answer:

- Case example : highlights derivatives with modified phenoxyacetamide chains showing variable bioactivity. For conflicting SAR:

- Pharmacophore modeling : Identify critical moieties (e.g., bromine’s electronegativity vs. methyl groups’ steric effects).

- Dose-response assays : Test compounds at multiple concentrations to distinguish potency (e.g., EC₅₀) from efficacy .

- Molecular docking : Compare binding affinities of this compound analogs with target proteins (e.g., penicillin-binding proteins for antibacterial studies) .

Q. How are regioselectivity challenges addressed during functionalization of the 2,6-dimethylphenyl ring?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., acetamide) to selectively brominate the para position relative to existing substituents .

- Protection/deprotection : Temporarily block reactive sites (e.g., methyl groups) using trimethylsilyl chloride before introducing new functional groups .

Data Contradiction Analysis Example :

If NMR suggests a planar acetamide group, but X-ray shows a twisted conformation (e.g., 40° deviation in ), reconcile this by:

Re-examining NMR coupling constants for rotational barriers.

Verifying crystallographic refinement parameters (e.g., H-atom placement via riding models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。